molecular formula C8H13N3O3S2 B14176461 3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate CAS No. 921940-78-5

3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate

Cat. No.: B14176461
CAS No.: 921940-78-5
M. Wt: 263.3 g/mol
InChI Key: PJELOBIBAWLFKV-UHFFFAOYSA-N
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Description

3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound is characterized by the presence of an azide group, a propyl chain, and an ethoxycarbonothioylsulfanyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate typically involves the reaction of 3-azidopropanol with ethyl [(ethoxycarbonothioyl)sulfanyl]acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are carefully monitored to maintain consistency and quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate involves its reactivity with various functional groups. The azide group is particularly reactive in click chemistry, where it forms stable triazole rings upon reaction with alkynes. This reactivity is harnessed in various applications, including the synthesis of polymers and bioconjugates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate is unique due to its combination of an azide group and an ethoxycarbonothioylsulfanyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .

Properties

CAS No.

921940-78-5

Molecular Formula

C8H13N3O3S2

Molecular Weight

263.3 g/mol

IUPAC Name

3-azidopropyl 2-ethoxycarbothioylsulfanylacetate

InChI

InChI=1S/C8H13N3O3S2/c1-2-13-8(15)16-6-7(12)14-5-3-4-10-11-9/h2-6H2,1H3

InChI Key

PJELOBIBAWLFKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)SCC(=O)OCCCN=[N+]=[N-]

Origin of Product

United States

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